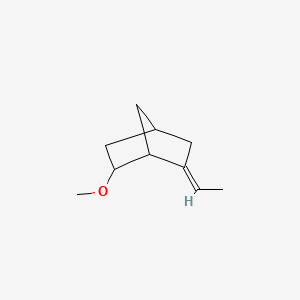
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is an organic compound with a unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its rigid and strained ring system. The presence of the ethylidene and methoxy groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with norbornene or its derivatives.
Addition Reactions: The ethylidene group can be introduced via an addition reaction using ethylidene derivatives.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted bicycloheptanes.
Applications De Recherche Scientifique
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its strained ring system.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The ethylidene and methoxy groups contribute to its reactivity and ability to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with additional methyl groups.
Bicyclo(2.2.1)heptane, 2-ethyl-: Lacks the methoxy group.
Bicyclo(2.2.1)heptane, 2-methyl-: Contains a methyl group instead of an ethylidene group.
Uniqueness
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is unique due to the presence of both the ethylidene and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
31996-77-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-2-ethylidene-6-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-3-8-4-7-5-9(8)10(6-7)11-2/h3,7,9-10H,4-6H2,1-2H3/b8-3+ |
Clé InChI |
HRHAZTMGWPVYGF-FPYGCLRLSA-N |
SMILES isomérique |
C/C=C/1\CC2CC1C(C2)OC |
SMILES canonique |
CC=C1CC2CC1C(C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
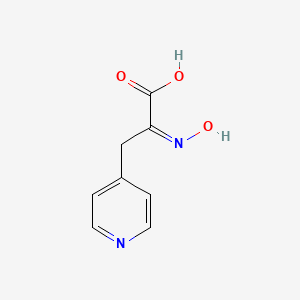
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
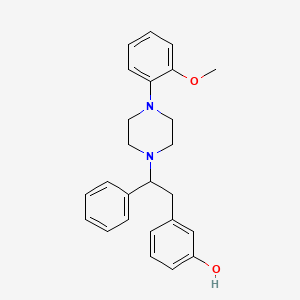

![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
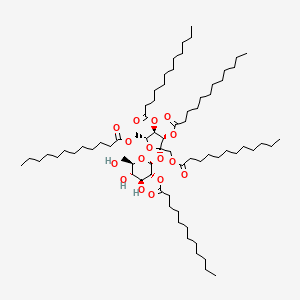
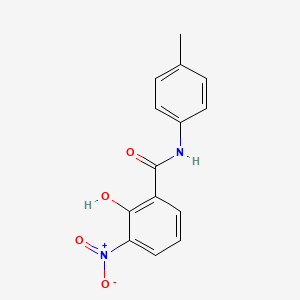
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)


